CUDC-427 CUDC-427 CUDC-427 has been used in trials studying the treatment of LYMPHOMA and Solid Cancers.
Smac Mimetic GDC-0917 is an orally available, monovalent mimetic of second mitochondrial-derived activator of caspases (Smac/DIABLO) and inhibitor of IAPs (Inhibitor of Apoptosis Proteins) with potential antineoplastic activity. Smac mimetic GDC-0917 binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2. This inhibits the activities of these IAPs and promotes the induction of apoptosis through apoptotic signaling pathways. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding to and inhibiting active caspases-3, -7 and -9 via their baculoviral lAP repeat (BIR) domains.
Brand Name: Vulcanchem
CAS No.: 1446182-94-0
VCID: VC0548197
InChI: InChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)/t18-,21-,23-/m0/s1
SMILES: CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
Molecular Formula: C29H36N6O4S
Molecular Weight: 564.7 g/mol

CUDC-427

CAS No.: 1446182-94-0

Cat. No.: VC0548197

Molecular Formula: C29H36N6O4S

Molecular Weight: 564.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CUDC-427 - 1446182-94-0

Specification

CAS No. 1446182-94-0
Molecular Formula C29H36N6O4S
Molecular Weight 564.7 g/mol
IUPAC Name (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)/t18-,21-,23-/m0/s1
Standard InChI Key HSHPBORBOJIXSQ-HARLFGEKSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
SMILES CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
Canonical SMILES CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
Appearance white solid powder

Introduction

Chemical Properties and Structure

CUDC-427 is a small molecule with distinctive chemical characteristics that enable its specific biological activities. The compound displays several important physical and chemical properties that influence its pharmacological profile.

Molecular Identity and Basic Properties

CUDC-427 has the molecular formula C29H36N6O4S and a molecular weight of 564.7 g/mol . Its full chemical name is (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide . The compound is also identified by its CAS number 1446182-94-0 and has several synonyms including GDC-0917, CUDC 427, and Smac Mimetic GDC-0917 . These multiple identifiers reflect its development history and structural characteristics, ensuring proper identification across various chemical and pharmaceutical databases.

Structural Characteristics and Physical Properties

The compound possesses several key structural features that contribute to its function as an IAP antagonist. CUDC-427 contains multiple functional groups that facilitate its interaction with target proteins, including amide bonds, heterocyclic rings, and a methylamino group.

Table 1: Physical and Chemical Properties of CUDC-427

PropertyValue
Molecular FormulaC29H36N6O4S
Molecular Weight564.7 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count9
XLogP3-AA4
Physical StateSolid

These properties contribute to CUDC-427's favorable pharmacokinetic profile, particularly its oral bioavailability. The balanced number of hydrogen bond donors and acceptors, combined with a moderate XLogP3-AA value of 4, suggests reasonable membrane permeability while maintaining sufficient water solubility for drug delivery systems .

Mechanism of Action

CUDC-427 operates through a specific biological mechanism that targets key proteins involved in regulating programmed cell death, making it potentially valuable for treating cancers that evade normal apoptotic processes.

SMAC Mimetic Function

CUDC-427 is classified as a Smac mimetic, designed to mimic the function of the endogenous protein Smac/DIABLO. It binds to the Smac binding groove on IAPs, including the X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2 . This binding inhibits the activities of these IAPs and promotes the induction of apoptosis through multiple apoptotic signaling pathways. The compound's structural features allow it to effectively compete with caspases for binding to the BIR (baculoviral IAP repeat) domains of IAPs, thereby preventing IAPs from inhibiting these essential apoptotic enzymes.

Impact on Apoptotic Pathways

In cancer cells, IAPs are frequently overexpressed and suppress apoptosis by binding to and inhibiting active caspases-3, -7, and -9 via their BIR domains . By antagonizing IAPs, CUDC-427 releases these caspases from inhibition, allowing them to execute their roles in the apoptotic cascade. This mechanism targets both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway involves the mitochondrial release of cytochrome c, which forms the apoptosome with APAF1 and pro-caspase-9, leading to the activation of caspase-9 . The extrinsic pathway involves death receptors (such as DR4, DR5, and FAS) that activate caspase-8 upon ligand binding . Both pathways converge at the activation of the executioner caspases-3 and -7, which carry out cellular dismantling during apoptosis.

Selectivity Profile

CUDC-427 has been characterized as a monovalent IAP antagonist, which distinguishes it from some other IAP inhibitors that may be bivalent. This monovalent design potentially influences its selectivity profile and pharmacokinetic properties. The compound's ability to selectively target IAPs while minimizing off-target effects contributes to its therapeutic potential and safety profile observed in clinical trials.

Clinical Development

CUDC-427 has undergone significant clinical investigation to evaluate its safety, efficacy, and potential therapeutic applications in cancer treatment.

Phase 1 Clinical Trials

The clinical development of CUDC-427 has progressed through Phase 1 trials evaluating its safety and preliminary efficacy. In July 2013, Curis Inc. announced the initiation of a Phase 1 dose-escalation study of CUDC-427 using a continuous, twice-daily oral dosing regimen in patients with advanced and refractory solid tumors or lymphoma . This trial built upon earlier clinical results that were presented at the American Society of Clinical Oncology (ASCO) Annual Meeting in June 2013, which showed promising outcomes including complete responses in selected patients . The primary objectives of the study were to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose using this more frequent dosing regimen.

Dosing and Administration

A Phase 1 dose-escalation study determined that CUDC-427 can be safely administered at doses up to 600 mg daily for 14 days every 3 weeks . This finding established an important baseline for the drug's dosing parameters and treatment schedule. The oral availability of CUDC-427 represents an advantage for patient convenience and compliance compared to parenteral administration required for some anticancer agents. The established dosing regimen balances efficacy considerations with the need to manage potential toxicities through intermittent scheduling.

Patient Populations and Expansion Cohorts

The clinical trials of CUDC-427 have included specific patient populations of interest. The expansion cohort of the Phase 1 trial was designed to primarily include patients with ovarian and fallopian tube cancers . This focus was likely influenced by encouraging complete responses observed in a patient with ovarian cancer in earlier studies. Additionally, Curis was planning to initiate clinical studies with CUDC-427 in patients with breast cancer and other malignancies, suggesting potential broader applications based on preclinical and early clinical findings .

Future Directions and Challenges

The continued development of CUDC-427 faces both opportunities and challenges that will influence its ultimate clinical utility.

Biomarker Development

A critical area for future investigation is the identification and validation of predictive biomarkers for CUDC-427 response. The observed complete responses in specific cancer types suggest that certain molecular features may predict sensitivity to IAP inhibition. Comprehensive biomarker analyses, including assessment of IAP expression levels, apoptotic pathway alterations, and genetic profiling, could help identify the patient subsets most likely to benefit from CUDC-427 treatment. This precision medicine approach would optimize the therapeutic index and focus development efforts on responsive populations.

Resistance Mechanisms

Understanding potential resistance mechanisms to CUDC-427 is essential for optimizing its clinical application. Cancer cells may develop resistance to IAP inhibitors through various adaptations, including alterations in apoptotic signaling pathways, compensatory upregulation of anti-apoptotic proteins, or mutations affecting drug binding. Elucidating these resistance mechanisms will inform strategies to prevent or overcome resistance, such as rational drug combinations or sequential treatment approaches. Investigation of acquired resistance in patients who initially respond but later progress will provide valuable insights into resistance biology.

Combination Strategies

The development of evidence-based combination strategies represents a promising direction for maximizing the therapeutic potential of CUDC-427. Combinations with conventional chemotherapies, targeted agents affecting complementary pathways, or immunotherapies may enhance efficacy through synergistic interactions. Preclinical studies and carefully designed clinical trials will be needed to identify optimal combinations, sequence of administration, and dosing schedules that maximize therapeutic benefit while maintaining acceptable toxicity.

AspectStatus
Development PhasePhase 1 completed
AdministrationOral, up to 600 mg daily for 14 days every 3 weeks
Target PopulationAdvanced solid tumors and lymphomas, with focus on ovarian, fallopian tube cancers
Key ResponsesComplete responses in ovarian cancer and MALT lymphoma patients
Safety ProfileNo severe toxicities reported at established dosing
Biomarker ValidationInhibition of cIAP-1 in peripheral blood mononuclear cells

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator